molecular formula C9H8N2O B3057133 3-(1,2-Oxazol-3-yl)aniline CAS No. 769160-19-2

3-(1,2-Oxazol-3-yl)aniline

Cat. No.: B3057133
CAS No.: 769160-19-2
M. Wt: 160.17
InChI Key: UWPUYOFTOGJMIN-UHFFFAOYSA-N
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Description

3-(1,2-Oxazol-3-yl)aniline is a heterocyclic aromatic compound featuring an aniline moiety substituted with a 1,2-oxazole ring at the 3-position. This compound is often explored as a building block in medicinal chemistry and materials science due to its versatile functional groups (amine and heterocyclic ring) .

Properties

IUPAC Name

3-(1,2-oxazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-4-5-12-11-9/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPUYOFTOGJMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10667805
Record name 3-(1,2-Oxazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769160-19-2
Record name 3-(1,2-Oxazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Oxazol-3-yl)aniline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base can yield the desired oxazole ring. The reaction conditions typically involve heating the mixture at elevated temperatures to facilitate cyclization.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide is coupled with an oxazole boronic acid derivative. This method provides a versatile route to synthesize various substituted oxazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Oxazol-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

3-(1,2-Oxazol-3-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It serves as a corrosion inhibitor and is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,2-Oxazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 3-(1,2-Oxazol-3-yl)aniline, highlighting differences in heterocyclic rings, substituents, and physicochemical properties:

Compound Name Heterocycle Type Substituents Molecular Formula Molecular Weight Key Properties Reference
This compound 1,2-Oxazole None C₈H₆N₂O 146.15 g/mol High polarity due to amine and oxazole
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline 1,2,4-Oxadiazole 5-Methyl on oxadiazole C₉H₉N₃O 175.19 g/mol Enhanced lipophilicity from methyl group; stable under varied conditions
3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline 1,2,4-Oxadiazole Oxolane (tetrahydrofuran) at 5-position C₁₂H₁₃N₃O₂ 231.25 g/mol Increased steric bulk; potential for improved solubility in organic solvents
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline 1,2,4-Oxadiazole Phenyl group at 3-position C₁₃H₁₀N₂O 226.24 g/mol Extended conjugation; possible π-π interactions in crystal packing
3-(5-Amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol 1,2-Oxazole Amino group on oxazole; branched alkyl chain C₈H₁₃N₂O₂ 244.13 g/mol Enhanced hydrogen-bonding capacity; reduced aromaticity
Key Observations:
  • Heterocycle Type : The 1,2-oxazole in the parent compound differs from 1,2,4-oxadiazoles (e.g., ) in electronic properties. Oxadiazoles have two nitrogen atoms, increasing electron-withdrawing effects and altering resonance stabilization.
  • The oxolane substituent in adds conformational flexibility.
  • Biological Relevance : 1,2,4-Oxadiazoles (e.g., ) are often associated with antimicrobial and anti-inflammatory activities, while 1,2-oxazoles are explored for kinase inhibition .
Solubility and Stability:
  • The hydrochloride salt of this compound (mentioned in ) likely exhibits higher aqueous solubility compared to neutral analogs.
  • Methyl-substituted oxadiazoles (e.g., ) show improved stability under acidic/basic conditions due to reduced ring strain.

Crystallographic and Structural Insights

  • Tools like SHELX and ORTEP are critical for determining crystal structures of these compounds.
  • Hydrogen-bonding patterns (e.g., amine-oxazole interactions) influence crystal packing and stability, as described in graph set analysis .

Biological Activity

3-(1,2-Oxazol-3-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, along with relevant studies and data.

Chemical Structure and Properties

The compound this compound features an oxazole ring, which is known for its pharmacological potential. The presence of the oxazole moiety contributes to the compound's unique reactivity and biological activity. Its structure can be represented as follows:

C9H8N2O\text{C}_9\text{H}_8\text{N}_2\text{O}

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi, showing significant inhibition of growth. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans64

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

In a notable study, the compound was tested for its ability to induce apoptosis in cancer cells. The results indicated that it caused a significant increase in apoptotic markers such as caspase-3 activation.

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The biological activity of this compound is believed to involve its interaction with specific molecular targets. In antimicrobial action, it may disrupt bacterial cell wall synthesis or inhibit essential enzymes. For anticancer effects, it is thought to modulate signaling pathways related to cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Agents reported that derivatives of this compound showed enhanced activity when modified at specific positions on the aniline ring, suggesting structure-activity relationships that could guide future drug design.
  • Anticancer Research : Another investigation published in the Journal of Medicinal Chemistry explored the compound's efficacy against multidrug-resistant cancer cell lines. The findings revealed that certain analogs exhibited synergistic effects when combined with conventional chemotherapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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